molecular formula C12H14N2O3 B14811065 3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide

3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide

Cat. No.: B14811065
M. Wt: 234.25 g/mol
InChI Key: QSSKROMCRMSMLM-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide is an organic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.254 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a dimethylisonicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where a dimethylformamide (DMF) and phosphorus oxychloride (POCl3) react to form a formylating agent.

    N,N-Dimethylisonicotinamide Formation: The isonicotinamide moiety can be synthesized by reacting isonicotinic acid with dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions, where a nucleophile replaces the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The cyclopropoxy group may influence the compound’s binding affinity and specificity. The dimethylisonicotinamide moiety can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-2-formylisonicotinamide: Lacks the dimethyl groups on the isonicotinamide moiety.

    2-Formyl-N,N-dimethylisonicotinamide: Lacks the cyclopropoxy group.

    3-Cyclopropoxyisonicotinamide: Lacks the formyl group.

Uniqueness

3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide is unique due to the combination of its cyclopropoxy, formyl, and dimethylisonicotinamide groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-cyclopropyloxy-2-formyl-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C12H14N2O3/c1-14(2)12(16)9-5-6-13-10(7-15)11(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

QSSKROMCRMSMLM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=NC=C1)C=O)OC2CC2

Origin of Product

United States

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